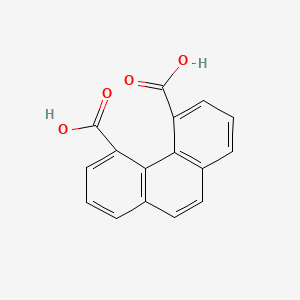

Phenanthrene-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGXPRCIICFJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203055 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-82-8 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenanthrene-4,5-dicarboxylic Acid

This guide provides a comprehensive overview of the synthetic pathway to phenanthrene-4,5-dicarboxylic acid, a molecule of significant interest to researchers in materials science and drug development. This document moves beyond a simple recitation of procedural steps, offering in-depth explanations of the reaction mechanisms, causality behind experimental choices, and practical insights to ensure successful synthesis.

Introduction: The Significance of Phenanthrene-4,5-dicarboxylic Acid

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention for their unique electronic and photophysical properties.[1] These characteristics make them valuable building blocks for the development of advanced materials, particularly in the field of organic electronics.[2] Phenanthrene-based compounds are utilized in the fabrication of components for Organic Light-Emitting Diodes (OLEDs), where they contribute to enhanced brightness and efficiency.[2]

Phenanthrene-4,5-dicarboxylic acid, in particular, serves as a versatile precursor for the synthesis of more complex molecules. The presence of two carboxylic acid groups at the 4 and 5 positions of the phenanthrene core allows for a variety of chemical modifications, including the formation of esters, amides, and anhydrides. This functionality makes it a key component in the design of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical agents.[3][4] In medicinal chemistry, the phenanthrene nucleus is found in a number of naturally occurring and synthetic drugs, exhibiting a range of biological activities.[1][5]

This guide will detail a robust and reliable synthetic route to phenanthrene-4,5-dicarboxylic acid, starting from the readily available polycyclic aromatic hydrocarbon, pyrene.

Synthetic Strategy: A Two-Step Approach

The synthesis of phenanthrene-4,5-dicarboxylic acid is most effectively achieved through a two-step process. The overall strategy involves the initial selective oxidation of pyrene to an intermediate, pyrene-4,5-dione, followed by the oxidative cleavage of this α-dione to yield the target dicarboxylic acid.

Caption: Overall synthetic strategy for phenanthrene-4,5-dicarboxylic acid.

This approach is advantageous as it allows for the controlled and selective functionalization of the pyrene core, a process that can be challenging to achieve directly.

Part 1: Synthesis of Pyrene-4,5-dione

The first critical step in this synthesis is the selective oxidation of pyrene at the 4 and 5 positions, also known as the K-region, to form pyrene-4,5-dione. This transformation is efficiently carried out using a ruthenium-catalyzed oxidation system.

Mechanistic Insights: The Role of the Ruthenium Catalyst

The direct oxidation of pyrene to pyrene-4,5-dione requires a potent oxidizing agent that can selectively attack the electron-rich K-region. Ruthenium tetroxide (RuO₄), generated in situ from a ruthenium precursor such as ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂), has proven to be highly effective for this purpose.

The catalytic cycle begins with the oxidation of the ruthenium precursor to the highly reactive RuO₄ by a co-oxidant, typically a periodate salt like sodium periodate (NaIO₄). The RuO₄ then acts as the primary oxidant for the pyrene. The reaction proceeds through a proposed mechanism involving the formation of a cyclic ruthenate ester intermediate, which subsequently decomposes to yield the dione and a reduced ruthenium species. This reduced ruthenium is then re-oxidized by the co-oxidant, thus completing the catalytic cycle.

The use of a phase-transfer catalyst is often unnecessary as the reaction proceeds efficiently in a biphasic solvent system, such as dichloromethane/water, which facilitates both the dissolution of the organic substrate and the inorganic reagents.

Experimental Protocol: Ruthenium-Catalyzed Oxidation of Pyrene

This protocol is adapted from established literature procedures and has been demonstrated to be scalable and reproducible.

Materials:

-

Pyrene

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add pyrene (1.0 eq).

-

Add dichloromethane, acetonitrile, and deionized water in a 2:2:3 ratio by volume to create a biphasic mixture.

-

To this stirring mixture, add ruthenium(III) chloride hydrate (0.1 eq) followed by sodium periodate (4.0 eq).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 24 hours), the organic layer will have changed color, and a precipitate may have formed.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining oxidant) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pyrene-4,5-dione can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary for Pyrene-4,5-dione:

| Property | Value |

| Appearance | Orange to red crystalline solid |

| Molecular Formula | C₁₆H₈O₂ |

| Molecular Weight | 232.24 g/mol |

| Melting Point | >300 °C |

| Solubility | Soluble in chlorinated solvents, sparingly soluble in hexane |

Part 2: Synthesis of Phenanthrene-4,5-dicarboxylic Acid

The second and final step is the oxidative cleavage of the α-dione functionality in pyrene-4,5-dione to yield the desired phenanthrene-4,5-dicarboxylic acid. This transformation can be achieved through a Baeyer-Villiger-type oxidation.

Mechanistic Insights: The Baeyer-Villiger Oxidation of an α-Dione

The Baeyer-Villiger oxidation is a classic organic reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid.[6][7] In the case of an α-dione, the reaction proceeds to form a carboxylic anhydride.[8]

The mechanism is initiated by the protonation of one of the carbonyl oxygens of the dione by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon. The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[2][7] This is followed by a concerted rearrangement where one of the acyl groups migrates to the adjacent oxygen of the peroxy group, leading to the expulsion of a carboxylate anion and the formation of a protonated anhydride. Subsequent deprotonation yields the cyclic anhydride, in this case, phenanthrene-4,5-dicarboxylic anhydride.

This anhydride can then be readily hydrolyzed to the corresponding dicarboxylic acid by treatment with water.

Caption: Key steps in the conversion of pyrene-4,5-dione to the final product.

Experimental Protocol: Oxidative Cleavage and Hydrolysis

Materials:

-

Pyrene-4,5-dione

-

meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

Procedure:

-

Dissolve pyrene-4,5-dione (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane to the cooled solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenanthrene-4,5-dicarboxylic anhydride.

-

For hydrolysis, dissolve the crude anhydride in an aqueous solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield phenanthrene-4,5-dicarboxylic acid.

Characterization of Phenanthrene-4,5-dicarboxylic Acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

Data Summary for Phenanthrene-4,5-dicarboxylic acid:

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₆H₁₀O₄ |

| Molecular Weight | 266.25 g/mol |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.5 and 9.0 ppm). The two carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), although this signal can be exchangeable with deuterium oxide.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of 120-140 ppm, with the quaternary carbons appearing at the lower end of this range. The carbonyl carbons of the carboxylic acid groups will be observed at a significantly downfield chemical shift, typically above 165 ppm.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl groups will be present around 1700 cm⁻¹. Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be observed.[9][10]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 266.25).

Applications and Future Directions

Phenanthrene-4,5-dicarboxylic acid is a valuable building block for the synthesis of a variety of functional materials and molecules. Its rigid, planar structure and the presence of two carboxylic acid groups make it an ideal ligand for the construction of Metal-Organic Frameworks (MOFs).[3][4] These materials have potential applications in gas storage, separation, and catalysis.

In the field of medicinal chemistry, the phenanthrene scaffold is a key component of numerous bioactive compounds.[1][5] The dicarboxylic acid functionality allows for the derivatization of the phenanthrene core to create libraries of compounds for drug discovery and development.

Furthermore, the unique photophysical properties of the phenanthrene core suggest that derivatives of phenanthrene-4,5-dicarboxylic acid could find applications in the development of novel fluorescent probes and sensors.

Conclusion

This technical guide has outlined a reliable and well-understood synthetic route for the preparation of phenanthrene-4,5-dicarboxylic acid from pyrene. By providing detailed experimental protocols and insights into the underlying reaction mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to successfully synthesize this valuable compound. The versatility of phenanthrene-4,5-dicarboxylic acid as a synthetic precursor ensures its continued importance in the advancement of materials science and medicinal chemistry.

References

-

The Versatile Applications of Phenanthrene Derivatives in Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Baeyer–Villiger Oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Electronic Supplementary Information for... (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Baeyer–Villiger Oxidation. (2012). Science of Synthesis, 2012(1), 163-186.

-

Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]

- Azeredo, O. F. de, & Figueroa-Villar, J. D. (2014). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. ChemInform, 46(18).

-

Baeyer-Villiger Oxidation. (n.d.). NROChemistry. Retrieved from [Link]

- Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. Plant Archives, 21(1), 368-378.

-

bmse000560 Phenanthrene at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

- Wu, M. L., Nie, M. Q., Wang, X. C., Su, J. M., & Cao, W. (2010). Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(3), 1047–1050.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction. (n.d.). Alfred State College. Retrieved from [Link]

- Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline. (2018). Google Patents.

-

1,2,3,4-TETRAHYDRO-PHENANTHRENE-1,3-DICARBOXYLIC-ACID-METHYLESTER;MAJOR-DIASTEREOMER. (n.d.). SpectraBase. Retrieved from [Link]

- Alderman, S. L., Nyman, M. C., & Page, G. W. (2012). Peroxy-Acid Treatment of Polycyclic Aromatic Hydrocarbons: Degradation Kinetics, Thermodynamics, and Predictive Modeling. Journal of Environmental Engineering, 138(1), 58-65.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal–organic frameworks for separations. Chemical reviews, 112(2), 869-932.

-

Synthetic routes from phenanthrenes (D-ring formation). (n.d.). Cambridge University Press. Retrieved from [Link]

-

Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. (2020). MDPI. Retrieved from [Link]

- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (2021). RSC Advances, 11(44), 27564-27583.

-

Oxidative Cleavage - Organic Chemistry - Learning College Chemistry. (2022, March 29). [Video]. YouTube. [Link]

- Naphthalenedicarboxylate Based Metal Organic Frameworks: Multifaceted Material. (2020). ChemistrySelect, 5(1), 18-35.

-

The IR absorption spectrum of phenanthrene as predicted by G09-h... (n.d.). ResearchGate. Retrieved from [Link]

- Salem, M. A., & El-Gendy, A. M. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications.

- Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (2014). Environmental Science & Technology Letters, 1(1), 106-111.

- S, P., & S, M. (2018). FTIR and GC-MS spectral analysis of Cucumis dipsaceous Ex. Spach. Ehreb leaves. Journal of Pharmacognosy and Phytochemistry, 7(1), 224-227.

- Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. (2014). Organic letters, 16(24), 6342–6345.

-

The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. V. The Addition of Dienes to Cyclic a,^-Unsaturated Esters. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline - Google Patents [patents.google.com]

- 4. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. scispace.com [scispace.com]

- 9. Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phytojournal.com [phytojournal.com]

An In-depth Technical Guide to Phenanthrene-4,5-dicarboxylic acid (CAS: 5462-82-8): A Versatile Scaffold for Materials Science and Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Phenanthrene-4,5-dicarboxylic acid, a polycyclic aromatic hydrocarbon derivative with significant potential in advanced material synthesis and medicinal chemistry. We will explore its fundamental properties, synthesis considerations, key reactions, and applications, offering field-proven insights for its practical use in research and development.

Core Molecular Profile and Physicochemical Properties

Phenanthrene-4,5-dicarboxylic acid is an organic compound built upon a rigid, three-ring phenanthrene backbone.[1] The defining features of this molecule are the two carboxylic acid groups (-COOH) positioned at the 4 and 5 locations of the phenanthrene core.[1] This specific arrangement creates a sterically hindered yet highly functionalized bay region, imparting unique chemical and physical properties. The molecule typically appears as a white to light yellow crystalline solid.[1][2]

Its utility as a building block is rooted in the combination of the planar, aromatic phenanthrene structure and the reactive nature of the vicinal carboxylic acid groups.[1] These groups can readily participate in reactions like esterification and amidation, allowing for the construction of more complex molecular architectures.[1]

Table 1: Key Physicochemical and Computational Data

| Property | Value | Source(s) |

| CAS Number | 5462-82-8 | [1][2][3] |

| Molecular Formula | C₁₆H₁₀O₄ | [1][3][4] |

| Molecular Weight | 266.25 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow crystalline solid | [1][2] |

| Melting Point | 244-246 °C | [2] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | [1] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [3] |

| LogP | 3.3894 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis Strategies and Chemical Reactivity

Synthesis of the Phenanthrene Core

While specific, high-yield synthetic routes directly to Phenanthrene-4,5-dicarboxylic acid are not extensively detailed in common literature, the synthesis of its core phenanthrene structure is well-established. Understanding these foundational methods is crucial for any custom synthesis or derivatization efforts. Key classical methods include:

-

Bardhan-Sengupta Synthesis: A robust method for creating substituted phenanthrenes.

-

Haworth Synthesis: Involves the reaction of naphthalene with succinic anhydride, followed by a series of reduction and cyclization steps.[6]

-

Pschorr Synthesis: Utilizes the diazotization of an o-aminostilbene derivative to induce cyclization.[7]

The general pathway to a functionalized phenanthrene like the topic compound involves constructing the core and then introducing or modifying the substituents.

Caption: Generalized workflow for the synthesis of functionalized phenanthrenes.

Core Reactivity: The Carboxylic Acid Groups

The primary sites of reactivity on Phenanthrene-4,5-dicarboxylic acid are the two carboxylic acid groups. Their proximity and orientation within the "bay" of the phenanthrene structure influence their reactivity. These groups are gateways to a wide array of derivatives.

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding diesters. This modifies the compound's solubility and electronic properties.

-

Amidation: Reaction with amines, typically activated by coupling agents, forms diamides. This is a critical reaction for attaching the scaffold to biomolecules or other building blocks in drug discovery.

-

Anhydride Formation: Heating can induce intramolecular dehydration to form the corresponding cyclic anhydride, a highly reactive intermediate.

Caption: Key reactions involving the carboxylic acid functional groups.

Applications in Research and Drug Development

The unique structure of Phenanthrene-4,5-dicarboxylic acid makes it a valuable component in several advanced scientific fields.

Materials Science: A Rigid Linker for MOFs

In materials science, the compound is of interest as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[3] The rigidity of the phenanthrene backbone helps create well-defined, porous structures, while the two carboxylic acid groups provide strong coordination points for metal ions. These properties are desirable for applications in gas storage, catalysis, and separation technologies.

Medicinal Chemistry and Drug Discovery

The phenanthrene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic drugs with diverse therapeutic benefits, including analgesic, antimalarial, and cytotoxic (anticancer) activities.[7][8] Naturally occurring drugs like morphine and codeine, as well as synthetic derivatives, contain this core structure.[7]

Phenanthrene-4,5-dicarboxylic acid serves as an excellent starting point for creating libraries of novel compounds for drug screening.[9][10] The carboxylic acid handles allow for the systematic attachment of various chemical moieties, enabling the exploration of structure-activity relationships (SAR). For example, studies have shown that phenanthrene-based tylophorine derivatives exhibit significant cytotoxic activity against cancer cell lines, and this activity is dependent on the type and substitution pattern on the phenanthrene ring.[10][11]

Caption: Conceptual workflow for using the core scaffold in drug discovery.

Organic Electronics and Photonics

The conjugated pi-system of the phenanthrene core gives the molecule interesting photophysical properties.[1] This suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where it could serve as a component of larger, electronically active molecules.[1]

Safety, Handling, and Storage

As a laboratory chemical, Phenanthrene-4,5-dicarboxylic acid requires careful handling to minimize exposure and ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).[4][12]

Table 2: Hazard and Safety Information

| Category | Details | Source(s) |

| GHS Classification | Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Eye Irritation (Category 2) Specific target organ toxicity - single exposure (Category 3), Respiratory system | [4][12] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][12] |

| Handling | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [4][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing. | [4] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4][12] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at room temperature. | [2][3][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |

Conclusion and Future Outlook

Phenanthrene-4,5-dicarboxylic acid (CAS 5462-82-8) is more than a simple chemical; it is a highly versatile platform for innovation. Its rigid aromatic core and strategically placed reactive handles provide a foundation for developing next-generation materials and novel therapeutic agents. For materials scientists, its potential as a linker in bespoke MOFs is significant. For medicinal chemists, it represents a key scaffold for building diverse molecular libraries to tackle complex diseases, particularly in oncology.

Future research should focus on developing more efficient and scalable synthesis protocols, exploring the full range of its derivatization potential, and conducting in-depth biological evaluations of its novel analogues to unlock its full therapeutic promise.

References

- Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Plant Archives, 21(1), 368-378.

- de Azeredo, O. F., & Figueroa-Villar, J. (2014). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. ChemInform, 45(34).

-

Fisher Scientific. (2024, March 8). SAFETY DATA SHEET - Phenanthrene-4,5-dicarboxylic acid. Retrieved from [Link]

-

Chemicalbridge. (n.d.). Phenanthrene-4,5-dicarboxylic acid, 5462-82-8. Retrieved from [Link]

-

Li, S., et al. (2009). Synthesis and antitumor activities of phenanthrene-based alkaloids. Molecules, 14(12), 5042-53. Retrieved from [Link]

- Liepa, A. J., & Summons, R. E. (1977). An improved phenanthrene synthesis: A simple route to (±)- tylophorine.

-

National Center for Biotechnology Information. (n.d.). 4,5-Phenanthrenedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products.

-

Chemcd. (n.d.). phenanthrene-4,5-dicarboxylic acid, 5462-82-8 msds. Retrieved from [Link]

-

AKTU Digital Education. (2021, September 9). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. YouTube. Retrieved from [Link]

- Fieser, L. F., & Price, C. C. (1939). A New Synthesis of Phenanthrene Derivatives. I. Phenanthrene-9,10-dicarboxylic Anhydride and Phenanthrene-9-carboxylic Acid. Journal of the American Chemical Society, 61(9), 2279–2282.

-

Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenanthrene. PubChem Compound Database. Retrieved from [Link]

-

Li, S., et al. (2009). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 14(12), 5042-5053. Retrieved from [Link]

-

Glusker, J. P., et al. (1987). Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 43(1), 128-132. Retrieved from [Link]

-

Li, S., et al. (2009). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 14(12), 5042-5053. Retrieved from [Link]

Sources

- 1. CAS 5462-82-8: 4,5-Phenanthrenedicarboxylic acid [cymitquimica.com]

- 2. Phenanthrene-4,5-dicarboxylic acid CAS#: 5462-82-8 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. 4,5-Phenanthrenedicarboxylic acid | C16H10O4 | CID 95075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to Phenanthrene-4,5-dicarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of a vast array of naturally occurring and synthetic compounds with significant biological activities.[1] Within this diverse chemical family, Phenanthrene-4,5-dicarboxylic acid emerges as a molecule of considerable interest for researchers in organic synthesis, materials science, and drug discovery. Its rigid, planar phenanthrene backbone, coupled with the reactive dicarboxylic acid functionalities, offers a unique platform for the design and synthesis of novel molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties of Phenanthrene-4,5-dicarboxylic acid, detailed experimental protocols for its characterization, and an exploration of its potential applications, particularly in the realm of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for scientists seeking to harness the potential of this versatile building block.

Molecular Structure and Identification

The fundamental structure of Phenanthrene-4,5-dicarboxylic acid comprises a phenanthrene core with two carboxylic acid groups situated at the 4 and 5 positions.[2] This specific substitution pattern imparts unique steric and electronic properties to the molecule.

Caption: 2D structure of Phenanthrene-4,5-dicarboxylic acid.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | phenanthrene-4,5-dicarboxylic acid | [3] |

| CAS Number | 5462-82-8 | [2] |

| Molecular Formula | C₁₆H₁₀O₄ | [4] |

| Molecular Weight | 266.25 g/mol | [4] |

| InChI | InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | [3] |

| InChIKey | RAGXPRCIICFJIK-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | [3] |

| Synonyms | 4,5-Phenanthrenedicarboxylic acid, NSC 16070 | [2] |

Physical Properties

Phenanthrene-4,5-dicarboxylic acid is typically a white to off-white crystalline solid.[2] Its physical characteristics are summarized in the table below.

Table 2: Physical Properties of Phenanthrene-4,5-dicarboxylic acid

| Property | Value | Reference |

| Appearance | Light yellow to yellow crystalline solid | [2] |

| Melting Point | 244-246 °C | [2] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol and acetone.[2] The parent compound, phenanthrene, is soluble in ethanol (~20 mg/mL) and DMSO (~30 mg/mL).[5] | |

| Storage | Store at room temperature. | [4] |

Chemical Properties and Reactivity

The chemical behavior of Phenanthrene-4,5-dicarboxylic acid is dominated by its two carboxylic acid groups and the aromatic phenanthrene core.

Reactivity of Carboxylic Acid Groups: The carboxylic acid moieties are susceptible to a variety of chemical transformations, providing a handle for further derivatization. Key reactions include:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding diesters.

-

Amidation: Reaction with amines to form diamides.

-

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acids to the more reactive acid chlorides, which are versatile intermediates for further functionalization.

Reactivity of the Aromatic Core: The phenanthrene ring system can undergo electrophilic aromatic substitution reactions, although the carboxylic acid groups are deactivating. The positions on the aromatic rings distal to the carboxyl groups are the most likely sites for substitution.

Caption: Key reaction pathways for Phenanthrene-4,5-dicarboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the eight protons on the phenanthrene ring. The two carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit signals for the 16 carbon atoms. The carbonyl carbons of the carboxylic acid groups are expected to resonate in the downfield region (δ 165-185 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 266. Fragmentation may involve the loss of a hydroxyl radical (·OH, M-17), a carboxyl group (·COOH, M-45), and carbon monoxide (CO, M-28 from the carboxyl group).

Synthesis of Phenanthrene-4,5-dicarboxylic Acid

A common and effective method for the synthesis of phenanthrene cores is the Haworth synthesis.[6] A plausible synthetic route to Phenanthrene-4,5-dicarboxylic acid could involve the oxidation of a suitable phenanthrene precursor. One potential laboratory-scale synthesis involves the oxidation of pyrene.

Experimental Protocol: Oxidation of Pyrene to Phenanthrene-4,5-dicarboxylic Acid

This protocol is a general representation and may require optimization.

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrene in a suitable solvent such as glacial acetic acid.

-

Addition of Oxidizing Agent: Slowly add a strong oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the solution while maintaining a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure Phenanthrene-4,5-dicarboxylic acid.

Caption: A potential synthetic route to Phenanthrene-4,5-dicarboxylic acid.

Applications in Drug Development and Medicinal Chemistry

The phenanthrene scaffold is a privileged structure in medicinal chemistry, being the core of numerous biologically active natural products and synthetic drugs.[1][7] While specific studies on the pharmacological activity of Phenanthrene-4,5-dicarboxylic acid are limited, its structural features suggest several potential applications in drug development.

As a Scaffold for Novel Therapeutics: The dicarboxylic acid groups provide convenient points for derivatization, allowing for the synthesis of libraries of compounds for biological screening. For instance, the formation of amides with various amines can lead to a diverse set of molecules with potentially different pharmacological profiles.

Potential Biological Activities: Phenanthrene derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Many phenanthrene-based compounds have shown cytotoxic activity against various cancer cell lines.[7]

-

Anti-inflammatory: Some phenanthrene derivatives possess anti-inflammatory properties.[1]

-

Antimicrobial: The phenanthrene nucleus has been incorporated into compounds with antibacterial and antifungal activities.[1]

The rigid and planar nature of the phenanthrene ring system makes it an interesting candidate for intercalation with DNA, a mechanism of action for some anticancer drugs.[7]

Conclusion

Phenanthrene-4,5-dicarboxylic acid is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the reactivity of its carboxylic acid groups, offers a robust platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its known physical and chemical properties, along with potential synthetic and characterization methodologies. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic agents.

References

-

4 - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Information for. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. (2022). Molecules, 27(15), 4987. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0120536). Retrieved January 16, 2026, from [Link]

-

Fitzgerald, L. J., & Gerkin, R. E. (1998). Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 54(7), 966–969. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000560 Phenanthrene. Retrieved January 16, 2026, from [Link]

-

The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. (2021). Current Medicinal Chemistry, 28(33), 6756–6785. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0127731). Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 4,5-Phenanthrenedicarboxylic acid. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Phenanthrene. Retrieved January 16, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Retrieved January 16, 2026, from [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

- Gribble, G. W. (1990). A Simple Synthesis of Phenanthrene. Tetrahedron Letters, 31(21), 2957-2958.

-

Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved January 16, 2026, from [Link]

-

GNPS. (2017, February 19). Library Spectrum CCMSLIB00000851367. Retrieved January 16, 2026, from [Link]

-

Química Organica. (n.d.). Phenanthrene synthesis. Retrieved January 16, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 16, 2026, from [Link]

-

Phenanthrene Dimers: Promising Source of Biologically Active Molecules. (2021). Current Medicinal Chemistry, 28(33), 6739–6755. [Link]

-

Natural phenanthrenes and their biological activity. (2008). Phytochemistry, 69(5), 1084–1100. [Link]

-

Organic Syntheses. (n.d.). diphenaldehydic acid. Retrieved January 16, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

-

Scholars Portal Journals. (n.d.). Natural phenanthrenes and their biological activity. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Natural Phenanthrenes and Their Biological Activity. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2021). (PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Retrieved January 16, 2026, from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of 4,5-dibromophenanthrene. Retrieved January 16, 2026, from [Link]

-

Pharma Dost. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (2010). Analysis of Phenanthrene and Benzo[a]pyrene Tetraol Enantiomers in Human Urine. Chemical research in toxicology, 23(5), 944–951. [Link]

-

RSC Medicinal Chemistry. (2022). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 9-Phenanthrenecarboxylic acid. Retrieved January 16, 2026, from [Link]

-

Scribd. (n.d.). The Solubility of Anthracene and Phenanthrene in Various Solvents. Retrieved January 16, 2026, from [Link]

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 5462-82-8: 4,5-Phenanthrenedicarboxylic acid [cymitquimica.com]

- 3. 4,5-Phenanthrenedicarboxylic acid | C16H10O4 | CID 95075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Phenanthrene synthesis [quimicaorganica.org]

- 7. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Phenanthrene-4,5-dicarboxylic Acid in Organic Solvents

Introduction

Phenanthrene-4,5-dicarboxylic acid, a polycyclic aromatic hydrocarbon (PAH) derivative, is a molecule of significant interest in materials science and organic synthesis, serving as a key building block for polymers and complex organic structures.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in various organic solvents. This guide provides a comprehensive exploration of the solubility of phenanthrene-4,5-dicarboxylic acid, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

The structure of phenanthrene-4,5-dicarboxylic acid, featuring a rigid, hydrophobic phenanthrene core functionalized with two hydrophilic carboxylic acid groups, presents a unique and challenging solubility profile. This duality of character dictates its behavior in different solvent environments, making a thorough understanding of its solubility essential for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Solubility of Phenanthrene-4,5-dicarboxylic Acid

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[2] For phenanthrene-4,5-dicarboxylic acid, its solubility is primarily influenced by the interplay between the nonpolar phenanthrene backbone and the polar carboxylic acid functional groups.

The Influence of the Phenanthrene Backbone

The parent molecule, phenanthrene, is a nonpolar, hydrophobic compound. It is nearly insoluble in water but exhibits good solubility in low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene.[3] This is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve best in nonpolar solvents due to favorable van der Waals interactions.

The Impact of Carboxylic Acid Functional Groups

The introduction of two carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring dramatically alters the molecule's polarity and hydrogen bonding capabilities. These groups can act as both hydrogen bond donors (from the hydroxyl proton) and acceptors (at the carbonyl oxygen). This significantly increases the potential for interaction with polar solvents.

Consequently, phenanthrene-4,5-dicarboxylic acid is sparingly soluble in water but demonstrates enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as ethanol and acetone.[1] The presence of these acidic functional groups also means that the compound's solubility is highly pH-dependent in aqueous and protic solvent systems. In the presence of a base, the carboxylic acid groups will be deprotonated to form carboxylate salts, which are significantly more polar and, therefore, more soluble in polar solvents.

Qualitative and Semi-Quantitative Solubility Profile

While extensive quantitative solubility data for phenanthrene-4,5-dicarboxylic acid is not widely available in the public domain, a general solubility profile can be constructed based on its chemical structure and available information.

Table 1: Estimated Solubility of Phenanthrene-4,5-dicarboxylic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Very Low | The high polarity imparted by the two carboxylic acid groups leads to poor interaction with nonpolar solvents. |

| Polar Aprotic | Acetone, Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid groups. Dioxane has been noted as a suitable recrystallization solvent for a related phenanthrene dicarboxylic acid anhydride, suggesting good solubility at elevated temperatures.[4] |

| Polar Protic | Water | Sparingly Soluble | While capable of hydrogen bonding, the large, nonpolar phenanthrene backbone limits solubility. |

| Ethanol, Methanol | Moderate | The alcohol's ability to both donate and accept hydrogen bonds facilitates dissolution. | |

| Acidic | Glacial Acetic Acid | Moderate to High | The acidic environment can protonate the carboxylic acid groups, and the polarity of acetic acid allows for favorable interactions. |

| Basic (Aqueous) | Aqueous Sodium Hydroxide, Aqueous Sodium Bicarbonate | High | Deprotonation to the highly polar dicarboxylate salt dramatically increases solubility. |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise, quantitative solubility data, direct experimental measurement is essential. The following protocol is based on the well-established saturation shake-flask method, as detailed in authoritative sources such as the United States Pharmacopeia (USP) General Chapter <1236> and OECD Guideline 105.[2][5][6][7][8]

Principle of the Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound by agitating an excess of the solid material in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then determined by a suitable analytical technique.

Experimental Workflow

Caption: Workflow for the saturation shake-flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid phenanthrene-4,5-dicarboxylic acid to a series of glass vials, each containing a different organic solvent of interest. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of phenanthrene-4,5-dicarboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Causality Behind Experimental Choices

-

Choice of Method: The saturation shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and accuracy.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is crucial for data reproducibility and relevance.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach thermodynamic equilibrium. For poorly soluble compounds, this can take 24 hours or longer.

-

Filtration: The removal of all undissolved solid is paramount for accurate results. The use of a 0.22 µm filter is standard practice.

-

Analytical Method: HPLC-UV is a common and reliable method for quantifying aromatic compounds due to their strong UV absorbance. A specific and validated method for phenanthrene-4,5-dicarboxylic acid should be used.

Conclusion

The solubility of phenanthrene-4,5-dicarboxylic acid in organic solvents is a complex interplay of its nonpolar aromatic core and its polar, hydrogen-bonding carboxylic acid functional groups. While it exhibits low solubility in nonpolar solvents, its solubility is expected to be moderate to high in polar aprotic and polar protic solvents. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide, based on internationally recognized standards, offers a reliable path to obtaining this critical data. A thorough understanding and experimental determination of its solubility are foundational for the successful application of phenanthrene-4,5-dicarboxylic acid in the development of novel materials and chemical entities.

References

- United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF.

-

USP-NF. <1236> Solubility Measurements. Available at: [Link]

-

Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25). European Compliance Academy. Available at: [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at: [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Pure. Available at: [Link]

-

USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022, March 9). gmp-compliance.org. Available at: [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

-

OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. European Commission's Food Safety. Available at: [Link]

-

OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

Phenanthrene. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]

-

IUPAC Solubility Data Series. Available at: [Link]

-

Phenanthrene. Wikipedia. Available at: [Link]

- Phenanthrene dicarboxylic acid anhydrides. Google Patents.

-

4,5-Phenanthrenedicarboxylic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Solvents for Recrystallization. Department of Chemistry: University of Rochester. Available at: [Link]

-

SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Available at: [Link]

- Phenanthrene compounds for organic electronic devices. Google Patents.

Sources

- 1. CAS 5462-82-8: 4,5-Phenanthrenedicarboxylic acid [cymitquimica.com]

- 2. uspnf.com [uspnf.com]

- 3. Phenanthrene - Wikipedia [en.wikipedia.org]

- 4. US2231787A - Phenanthrene dicarboxylic acid anhydrides - Google Patents [patents.google.com]

- 5. â©1236⪠Solubility Measurements [doi.usp.org]

- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 7. biorelevant.com [biorelevant.com]

- 8. filab.fr [filab.fr]

An In-depth Technical Guide to the Spectroscopic Characterization of Phenanthrene-4,5-dicarboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic properties of phenanthrene-4,5-dicarboxylic acid, a molecule of significant interest in materials science and drug development.[1] As a Senior Application Scientist, this document is structured to not only present data but to also offer insights into the underlying principles and experimental considerations for its characterization. The focus is on providing a predictive and interpretative framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Phenanthrene-4,5-dicarboxylic acid

Phenanthrene-4,5-dicarboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a phenanthrene backbone with two carboxylic acid groups situated at the 4 and 5 positions.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its conformation and reactivity. The presence of the carboxylic acid functionalities makes it a valuable building block for the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical agents.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for elucidating its role in various chemical transformations.

Synthesis of Phenanthrene-4,5-dicarboxylic acid

A plausible synthetic route to phenanthrene-4,5-dicarboxylic acid can be adapted from established methods for the synthesis of phenanthrene derivatives.[2][3][4] A common strategy involves the oxidation of a suitable precursor. For instance, the oxidation of 4,5-dimethylphenanthrene would yield the desired dicarboxylic acid.

Caption: A generalized workflow for the synthesis of phenanthrene-4,5-dicarboxylic acid.

Experimental Protocol: Oxidation of 4,5-dimethylphenanthrene

-

Dissolution: Dissolve 4,5-dimethylphenanthrene in a suitable solvent, such as a mixture of pyridine and water.

-

Oxidation: Slowly add a strong oxidizing agent, like potassium permanganate (KMnO₄), to the solution while maintaining a specific temperature (e.g., reflux).

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), quench the excess oxidizing agent with a reducing agent (e.g., sodium bisulfite).

-

Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Isolation and Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure phenanthrene-4,5-dicarboxylic acid.

Spectroscopic Analysis: A Predictive and Interpretive Approach

Due to the limited availability of direct experimental spectra for phenanthrene-4,5-dicarboxylic acid, this section will focus on the predicted spectroscopic features based on the known data of phenanthrene and related substituted aromatic compounds.[5][6][7][8][9][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum of phenanthrene-4,5-dicarboxylic acid is expected to be complex due to the coupling between the aromatic protons. The introduction of the two electron-withdrawing carboxylic acid groups will cause a general downfield shift (deshielding) of the aromatic protons compared to unsubstituted phenanthrene. The steric hindrance between the two carboxylic acid groups will likely force them out of the plane of the aromatic rings, influencing the electronic environment of the neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | 8.0 - 8.2 | d | ~8.0 |

| H-2, H-7 | 7.6 - 7.8 | t | ~7.5 |

| H-3, H-6 | 7.9 - 8.1 | d | ~8.0 |

| H-9, H-10 | 8.5 - 8.7 | s | - |

| COOH | > 12 | br s | - |

Causality behind Predictions:

-

H-9 and H-10: These protons are expected to be the most deshielded due to their proximity to the electron-withdrawing carboxylic acid groups and the anisotropic effect of the adjacent aromatic rings. They are predicted to appear as a singlet due to the lack of adjacent protons.

-

H-1, H-3, H-6, H-8: These protons will also experience deshielding from the carboxylic acid groups.

-

COOH: The carboxylic acid protons will appear as a broad singlet at a very low field, characteristic of acidic protons.

Caption: Numbering of protons on the phenanthrene-4,5-dicarboxylic acid structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The most downfield signals will be from the carboxylic acid carbons. The quaternary carbons to which the carboxylic acids are attached will also be significantly deshielded.[12][13][14]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-4, C-5 | 135 - 140 |

| C-4a, C-5a | 130 - 135 |

| Aromatic CH | 125 - 130 |

| Other Quaternary C | 122 - 128 |

Causality behind Predictions:

-

C=O: The carbonyl carbons of the carboxylic acid groups are highly deshielded and will appear at the lowest field.

-

C-4 and C-5: The direct attachment to the electron-withdrawing carboxylic acid groups will cause these carbons to be significantly deshielded.

-

Aromatic CH: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by their position relative to the carboxylic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.

Predicted IR Data (KBr pellet):

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| C-H bend (aromatic) | 675 - 900 | Strong |

Causality behind Predictions:

-

O-H Stretch: The broadness of this peak is due to hydrogen bonding between the carboxylic acid molecules.

-

C=O Stretch: This will be a very strong and sharp peak, characteristic of the carbonyl group.

-

Aromatic Vibrations: The C=C and C-H vibrations will confirm the presence of the aromatic rings.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Ion | Predicted Relative Abundance |

| 266 | [M]⁺ | Moderate |

| 249 | [M - OH]⁺ | Low |

| 222 | [M - CO₂]⁺ | High |

| 221 | [M - COOH]⁺ | High |

| 176 | [M - 2COOH]⁺ | Moderate |

Causality behind Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 266 corresponds to the molecular weight of phenanthrene-4,5-dicarboxylic acid (C₁₆H₁₀O₄).[15][16]

-

Fragmentation: The molecule is expected to readily lose fragments associated with the carboxylic acid groups, such as hydroxyl (OH), carbon dioxide (CO₂), and the entire carboxyl group (COOH).[17] The loss of CO₂ to form a stable aromatic cation is often a favorable fragmentation pathway for aromatic carboxylic acids.

Data Summary

Table 1: Summary of Predicted Spectroscopic Data for Phenanthrene-4,5-dicarboxylic acid

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons at δ 7.6-8.7 ppm; Carboxylic acid protons at δ >12 ppm. |

| ¹³C NMR | Carbonyl carbons at δ 168-172 ppm; Aromatic carbons at δ 122-140 ppm. |

| IR | Broad O-H stretch at 2500-3300 cm⁻¹; Strong C=O stretch at 1680-1710 cm⁻¹. |

| Mass Spec | Molecular ion at m/z 266; Major fragments at m/z 222 and 221. |

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols that serve as a starting point for the spectroscopic analysis of phenanthrene-4,5-dicarboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

Visualizations

Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.

References

- [Supporting Information for a relevant chemical synthesis]. (URL not available)

- Geissman, T. A., & Tess, R. W. (1939). A New Synthesis of Phenanthrene Derivatives. I. Phenanthrene-9,10-dicarboxylic Anhydride and Phenanthrene-9-carboxylic Acid. Journal of the American Chemical Society, 61(9), 2328-2331. (URL not available)

- [Electronic Supplementary Information for a related chemical synthesis]. (URL not available)

- [Notes on Polynuclear hydrocarbons]. (URL not available)

- [13C NMR Spectroscopy guide]. (URL not available)

Sources

- 1. CAS 5462-82-8: 4,5-Phenanthrenedicarboxylic acid [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Phenanthrene [webbook.nist.gov]

- 6. Phenanthrene(85-01-8) 13C NMR spectrum [chemicalbook.com]

- 7. Phenanthrene Spectra [astrochemistry.org]

- 8. bmse000560 Phenanthrene at BMRB [bmrb.io]

- 9. Phenanthrene [webbook.nist.gov]

- 10. Phenanthrene(85-01-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4,5-Phenanthrenedicarboxylic acid | C16H10O4 | CID 95075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Discovery and history of phenanthrene compounds

An In-Depth Technical Guide to the Discovery and History of Phenanthrene Compounds

Abstract

Phenanthrene, a polycyclic aromatic hydrocarbon with its distinctive angular three-ring structure, serves as a fundamental scaffold for a vast array of molecules crucial to both the natural world and synthetic chemistry. This guide provides a comprehensive exploration of the historical milestones and scientific evolution of phenanthrene compounds. We traverse the initial discovery and isolation of the parent molecule from coal tar, delve into the seminal synthetic methodologies that enabled its systematic construction, and examine the discovery and impact of its most significant natural derivatives, from the potent opioid alkaloids to the notorious aristolochic acids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes historical context with rigorous technical detail, featuring step-by-step protocols, comparative data, and workflow visualizations to offer a deep understanding of this vital chemical class.

The Dawn of Discovery: Isolation and Structural Elucidation of a New Aromatic

The story of phenanthrene begins not in a pristine laboratory, but in the thick, black residue of industrial coal processing. In 1872, phenanthrene was independently isolated from the high-boiling fraction of coal tar by two separate research groups: Carl Graebe, and Wilhelm Rudolph Fittig with his doctoral student Eugen Ostermayer.[1] The challenge then shifted from isolation to characterization. Fittig and Ostermayer ingeniously deduced the molecule's angular structure by subjecting it to oxidation, first converting it to a quinone and subsequently to diphenic acid.[1] This chemical degradation provided a critical clue to the arrangement of the carbon skeleton.

Graebe swiftly confirmed this proposed structure through a landmark synthesis starting from stilbene, solidifying the structural assignment.[1] The name itself, proposed by Fittig in a letter to Graebe, is a portmanteau reflecting its chemical nature: phenyl and anthracene, acknowledging its identity as an isomer of anthracene and its relation to biphenyl.[1] This foundational work laid the groundwork for over a century of chemical exploration into this versatile scaffold.

The Art of Synthesis: Forging the Phenanthrene Core

While coal tar provided the first source of phenanthrene, its utility was limited.[1][2] The true potential of the phenanthrene family could only be unlocked through chemical synthesis, which allows for the precise placement of functional groups and the creation of novel derivatives. Over decades, organic chemists developed several elegant and robust methods for constructing the phenanthrene ring system, many of which are now considered classic name reactions.

Bardhan-Sengupta Phenanthrene Synthesis (1932)

One of the most reliable and convenient methods for creating the phenanthrene skeleton is the Bardhan-Sengupta synthesis.[3] Its strategic brilliance lies in constructing a non-aromatic bicyclic precursor which is then cyclized and aromatized, offering excellent control and avoiding the formation of isomers that can plague other methods.[4]

Causality and Logic: The synthesis begins by attaching a β-phenylethyl group to a cyclohexanone ring.[3] This sets up the carbon framework. The subsequent reduction of the ketone to an alcohol provides the necessary functional group to initiate an intramolecular electrophilic aromatic substitution (a cyclodehydration), which closes the crucial third ring. The final step, a dehydrogenation using selenium, is a powerful aromatization technique that drives the formation of the stable, fully conjugated phenanthrene system.[1][3]

Experimental Protocol: Bardhan-Sengupta Synthesis

-

Condensation: React the potassium enolate of ethyl cyclohexanone-2-carboxylate with β-phenylethyl bromide to form ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate.[3]

-

Hydrolysis & Decarboxylation: Perform alkaline hydrolysis followed by acidification to yield 2-(β-phenylethyl)cyclohexanone.[3]

-

Reduction: Reduce the ketone using sodium in moist ether to give 2-(β-phenylethyl)cyclohexanol.[3]

-

Cyclodehydration: Treat the alcohol with phosphorus pentoxide (P₂O₅) to induce intramolecular cyclization, forming 1,2,3,4,9,10,11,12-octahydrophenanthrene.[3][5]

-

Aromatization: Heat the octahydrophenanthrene with selenium powder to achieve dehydrogenation, yielding phenanthrene.[1][6]

Caption: Workflow of the Bardhan-Sengupta Synthesis.

Haworth Synthesis

Developed by Robert Downs Haworth, this method is another cornerstone of polycyclic aromatic hydrocarbon synthesis, building the phenanthrene core from a naphthalene starting material.[7]

Causality and Logic: The Haworth synthesis employs a series of well-established reactions. It begins with a Friedel-Crafts acylation to attach a four-carbon chain to the naphthalene ring.[6][8] A critical choice here is the reaction temperature; performing the acylation at temperatures above 60°C favors substitution at the 2-position of naphthalene, which is required for the angular fusion of the final ring.[7] The resulting keto group is then reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction. This step is essential because it transforms the deactivating acyl group into an activating alkyl group and provides the correct chain length for the subsequent cyclization. The new ring is then formed via an intramolecular Friedel-Crafts reaction, followed by a final reduction and aromatization to yield the phenanthrene product.[7][8]

Experimental Protocol: Haworth Synthesis

-

Friedel-Crafts Acylation: React naphthalene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a solvent like nitrobenzene to form β-(2-naphthoyl)propionic acid.[7][8]

-

Clemmensen Reduction: Reduce the keto acid with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield γ-(2-naphthyl)butyric acid.[7]

-

Intramolecular Cyclization: Treat the butyric acid with a dehydrating agent like concentrated sulfuric acid (H₂SO₄) to induce ring closure, forming 1-keto-1,2,3,4-tetrahydrophenanthrene.[7][8]

-

Second Reduction: Reduce the newly formed ketone via another Clemmensen reduction to yield 1,2,3,4-tetrahydrophenanthrene.

-

Aromatization: Dehydrogenate the tetrahydrophenanthrene by heating with selenium or palladium on charcoal to furnish phenanthrene.

Caption: Workflow of the Haworth Synthesis.

Pschorr Synthesis (1896)

The Pschorr synthesis is a powerful intramolecular coupling reaction used to form phenanthrenes and other polycyclic systems.[9] It is an extension of the Sandmeyer reaction, leveraging the reactivity of diazonium salts.

Causality and Logic: The synthesis starts with an α-aryl-o-aminocinnamic acid derivative.[9] The key step is the diazotization of the primary amino group with nitrous acid to form a diazonium salt.[10] This diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper catalyst, it is believed to decompose, generating a highly reactive aryl radical (or in some conditions, an aryl cation).[9][11] This radical intermediate then attacks the adjacent aromatic ring in an intramolecular fashion to forge the new carbon-carbon bond, closing the ring and forming the phenanthrene-9-carboxylic acid, which can be subsequently decarboxylated.[11][12]

Experimental Protocol: Pschorr Synthesis

-

Precursor Synthesis: Prepare the starting material, typically an α-aryl-o-aminocinnamic acid, for instance, via a Perkin reaction followed by reduction of a nitro group.[11]

-

Diazotization: Dissolve the amino compound in an acidic solution and treat it with an aqueous solution of sodium nitrite (NaNO₂) at low temperature (0-5 °C) to form the diazonium salt.[10]

-

Cyclization: Add copper powder or a copper(I) salt to the solution and warm gently.[11][13] This catalyzes the decomposition of the diazonium salt and subsequent intramolecular cyclization.

-

Workup: After nitrogen evolution ceases, the product (e.g., phenanthrene-9-carboxylic acid) is isolated from the reaction mixture.

-

Decarboxylation (Optional): Heat the carboxylic acid product to induce decarboxylation and yield the parent phenanthrene.[12]

Caption: Key steps in the Pschorr Synthesis.

Mallory Photochemical Cyclization (1964)

A more modern approach, the Mallory reaction utilizes the energy of ultraviolet light to construct the phenanthrene core from diaryl ethylene (stilbene) precursors.[14][15]